molecular formula C12H18ClNO2 B1382583 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride CAS No. 1803561-05-8

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

Cat. No.: B1382583
CAS No.: 1803561-05-8
M. Wt: 243.73 g/mol
InChI Key: QRQGYGQQJMLUMX-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula C12H18ClNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.

Mode of Action

The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with somatostatin receptors in the human body . The aromatic ring of this compound interacts with a hydrophobic pocket on the receptor, facilitating binding and subsequent biochemical effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with somatostatin receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific experimental conditions used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s aromatic ring interacts with hydrophobic pockets on target proteins, such as somatostatin receptors . This binding can result in enzyme inhibition or activation, depending on the target protein’s role in cellular processes. Additionally, changes in gene expression may occur due to altered signaling pathways, further influencing cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in animal studies to ensure safe and effective use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability in aqueous solutions facilitate its transport across cell membranes, allowing it to reach its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trimethylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding amino acid using a reducing agent such as sodium borohydride.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as an amino acid supplement.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound without the methyl substitutions.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

    Leucine: An amino acid with a similar aliphatic side chain but without the aromatic ring.

Uniqueness

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGYGQQJMLUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-05-8
Record name 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride
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